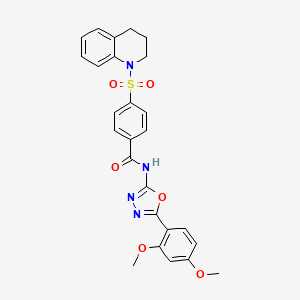
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H24N4O6S and its molecular weight is 520.56. The purity is usually 95%.
BenchChem offers high-quality 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The compound 4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, due to its complex structure, is involved in the synthesis and characterization studies aiming at exploring its pharmacological potentials. Research in this area focuses on synthesizing various derivatives and analogs to investigate structure-activity relationships, which could lead to the development of novel therapeutic agents. For instance, studies on quinazoline derivatives have explored their potential as diuretic, antihypertensive, and anti-diabetic agents, highlighting the versatility of quinazoline and similar structures in medicinal chemistry (Rahman et al., 2014).
Biological and Pharmacological Screening
Compounds related to 4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide have been synthesized and evaluated for a range of biological and pharmacological activities. This includes antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic screening, underscoring the broad spectrum of potential therapeutic applications of these compounds. Their synthesis often involves novel methodologies, including microwave-assisted synthesis, to optimize yields and reduce reaction times, indicating the ongoing innovation in the synthesis of pharmacologically relevant compounds (Patel et al., 2009).
Anticancer Research
A significant area of research for compounds like 4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is in anticancer studies. These compounds have been evaluated for their antiproliferative activities against various cancer cell lines, demonstrating the potential as novel anticancer agents. Studies have focused on their mechanism of action, including the inhibition of specific pathways like the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival in many cancers. The identification and synthesis of potent PI3K inhibitors highlight the potential of these compounds in targeted cancer therapy (Shao et al., 2014).
Molecular Docking and Structure-Activity Relationship Studies
The compound and its related analogs have been subjects of molecular docking studies to understand their interaction with biological targets, such as enzymes or receptors. These studies help elucidate the molecular basis of their action, guiding the design of more potent and selective agents. For instance, the synthesis and evaluation of quinazolinone analogs for antitumor activity have been supported by molecular docking, indicating their potential to inhibit key proteins involved in cancer progression (Al-Suwaidan et al., 2016).
特性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6S/c1-34-19-11-14-21(23(16-19)35-2)25-28-29-26(36-25)27-24(31)18-9-12-20(13-10-18)37(32,33)30-15-5-7-17-6-3-4-8-22(17)30/h3-4,6,8-14,16H,5,7,15H2,1-2H3,(H,27,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZQAIJWSTXBPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

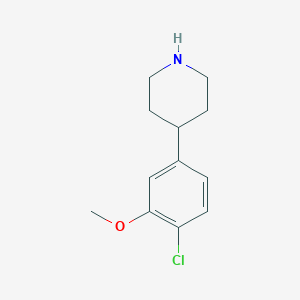

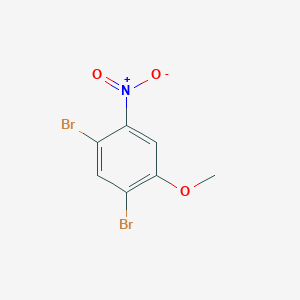
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2406012.png)
![5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2406014.png)
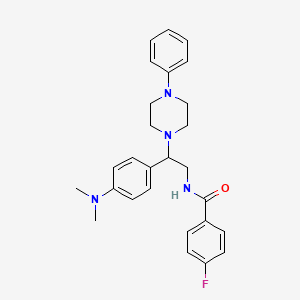
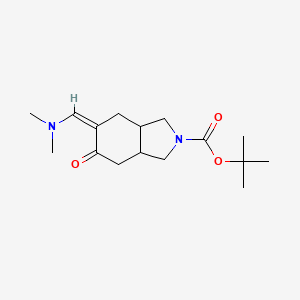
![(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2406018.png)
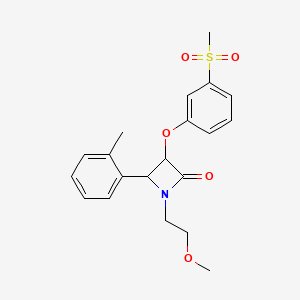
![2-{1-[(5,6-Dichloropyridin-3-yl)sulfonyl]pyrrolidin-2-yl}cyclohexan-1-one](/img/structure/B2406021.png)
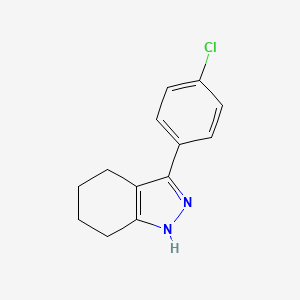
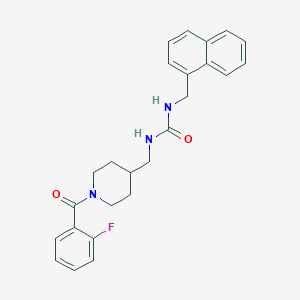
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406027.png)
![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B2406028.png)